molecular formula C12H16N4O2S B6436244 N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide CAS No. 2549022-46-8

N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide

Cat. No. B6436244
CAS RN: 2549022-46-8
M. Wt: 280.35 g/mol
InChI Key: LHYYDVPTVVSZMY-UHFFFAOYSA-N
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Description

N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide (NCAM) is a novel compound synthesized in the laboratory of Professor Richard A. Lerner at the Scripps Research Institute in La Jolla, California. NCAM is a small molecule that has been studied for its potential therapeutic applications. NCAM has a unique structure that allows it to interact with several different proteins in the cell. NCAM has been studied for its potential to modulate the activity of these proteins, which could lead to therapeutic benefits.

Scientific Research Applications

N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide has been studied for its potential therapeutic applications. N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide has been shown to modulate the activity of several proteins, including the transcription factor NF-κB, which is involved in the regulation of inflammation. N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide has also been studied for its potential to modulate the activity of the enzyme cGMP-dependent protein kinase, which is involved in the regulation of cell growth and differentiation. In addition, N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide has been studied for its potential to modulate the activity of the enzyme cAMP-dependent protein kinase, which is involved in the regulation of cell metabolism.

Mechanism of Action

The exact mechanism of action of N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide is not fully understood. However, it is believed that N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide binds to certain proteins in the cell, such as NF-κB, cGMP-dependent protein kinase, and cAMP-dependent protein kinase. This binding then modulates the activity of these proteins, leading to therapeutic benefits. N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide is believed to interact with these proteins via hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide has been shown to modulate the activity of several proteins, including NF-κB, cGMP-dependent protein kinase, and cAMP-dependent protein kinase. This modulation of protein activity has been shown to have several biochemical and physiological effects. For example, N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide has been shown to reduce inflammation in animal models of arthritis. N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide has also been shown to reduce cell growth and differentiation in animal models of cancer. In addition, N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide has been shown to reduce cell metabolism in animal models of diabetes.

Advantages and Limitations for Lab Experiments

The use of N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide in laboratory experiments has several advantages. N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide is a small molecule, which makes it easy to synthesize and manipulate. N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide is also highly soluble in water, which makes it easy to use in a variety of laboratory experiments. In addition, N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide is relatively stable and can be stored for long periods of time without degradation.
The use of N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide in laboratory experiments also has several limitations. N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide is not a very potent molecule, so it may not be effective at low concentrations. In addition, N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide has a relatively short half-life, which means that it may not be effective for long-term experiments. Finally, the exact mechanism of action of N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide is not fully understood, so it may be difficult to predict the effects of N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide in a given experiment.

Future Directions

N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide is a promising compound with potential therapeutic applications. Future research should focus on further elucidating the mechanism of action of N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide, as well as its potential therapeutic applications in humans. In addition, further research should focus on optimizing the synthesis of N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide, as well as developing more efficient methods of delivering N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide to cells. Finally, further research should focus on exploring the potential of N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide as a drug candidate, as well as its potential side effects.

Synthesis Methods

N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide is synthesized using a process called “solid-phase synthesis.” This process involves linking together a series of small molecules, such as amino acids and other organic molecules, to form a larger molecule. The process is carried out on a solid support, such as a resin bead, which allows for the efficient and controlled assembly of the desired molecule. The synthesis of N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide is carried out in a stepwise fashion, beginning with the formation of the cyanopyridin-3-yl group. This group is then linked to an azetidin-3-yl group to form the core of the molecule. The N-methylmethanesulfonamide group is then attached to the core, and the molecule is completed by adding the N-methyl group to the core.

properties

IUPAC Name

N-[[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-15(19(2,17)18)7-10-8-16(9-10)12-4-3-11(5-13)14-6-12/h3-4,6,10H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYYDVPTVVSZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=CN=C(C=C2)C#N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide

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